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Compound of Interest

Compound Name: Tricresylphosphate

Cat. No.: B7983716 Get Quote

An In-depth Technical Guide to Tri-o-cresyl Phosphate: Molecular Structure, Properties, and

Analysis

This technical guide provides a comprehensive overview of tri-o-cresyl phosphate (TOCP), with

a particular focus on its molecular structure, chemical and physical properties, synthesis,

analytical methods for its detection, and the mechanisms of its neurotoxicity. This document is

intended for researchers, scientists, and professionals in drug development and toxicology.

Molecular Structure and Identification
Tri-o-cresyl phosphate is an organophosphate ester, specifically the triester of phosphoric acid

and o-cresol. It is one of the three symmetric isomers of tricresyl phosphate (TCP), the others

being tri-m-cresyl phosphate (TMCP) and tri-p-cresyl phosphate (TPCP). Commercial tricresyl

phosphate is often a mixture of these isomers.[1][2] The ortho-isomer, TOCP, is particularly

notable for its neurotoxicity.[1][2]

Molecular Formula: C₂₁H₂₁O₄P

CAS Number:

Tri-o-cresyl phosphate (TOCP): 78-30-8[1]

Tricresyl phosphate (mixed isomers): 1330-78-5[1]
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Synonyms: Phosphoric acid, tris(2-methylphenyl) ester; Tri-o-tolyl phosphate; o-Cresyl

phosphate.

Physicochemical Properties
TOCP is a colorless to pale yellow, odorless, viscous liquid at room temperature.[1] It is virtually

insoluble in water but soluble in many organic solvents.[1] A summary of its key

physicochemical properties is presented in the table below.

Property Value Reference

Molecular Weight 368.36 g/mol [2]

Appearance Colorless to pale yellow liquid [1]

Odor Odorless [1]

Melting Point 11 °C

Boiling Point 275-280 °C

Flash Point 230 °C

Density 1.162 g/mL

Water Solubility Insoluble [1]

Solubility in Organic Solvents
Soluble in ethanol, ether,

toluene, hexane
[1]

Synthesis of Tri-o-cresyl Phosphate
General Reaction
The synthesis of tri-o-cresyl phosphate typically involves the reaction of o-cresol with a

phosphorylating agent, most commonly phosphorus oxychloride (POCl₃). The overall reaction

is as follows:

3 CH₃C₆H₄OH + POCl₃ → (CH₃C₆H₄O)₃PO + 3 HCl

Anhydrous aluminum chloride (AlCl₃) is often used as a catalyst to facilitate the reaction.
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Experimental Protocol for Laboratory Synthesis
The following protocol is a generalized procedure for the laboratory synthesis of tri-o-cresyl

phosphate:

Reaction Setup: A reaction flask equipped with a reflux condenser, a dropping funnel, and a

mechanical stirrer is charged with o-cresol and a catalytic amount of anhydrous aluminum

chloride.

Addition of Phosphorus Oxychloride: Phosphorus oxychloride is added dropwise to the

stirred mixture of o-cresol and catalyst. The reaction is exothermic, and the temperature

should be controlled.

Reaction Conditions: The reaction mixture is heated to facilitate the completion of the

reaction. The temperature and reaction time can vary, but a typical procedure involves

heating at a specific temperature for several hours. During the reaction, hydrogen chloride

gas is evolved and should be scrubbed.

Purification:

Neutralization: After the reaction is complete, the crude product is washed with a dilute

aqueous sodium hydroxide solution to remove any unreacted cresol and acidic

byproducts.

Washing: The organic layer is then washed with water until neutral.

Drying: The washed product is dried over an anhydrous drying agent, such as magnesium

sulfate or sodium sulfate.

Distillation: The final product is purified by vacuum distillation to remove any remaining

impurities and obtain pure tri-o-cresyl phosphate.

Analytical Methodology
Several analytical techniques are employed for the detection and quantification of tri-o-cresyl

phosphate in various matrices, including biological samples, edible oils, and environmental

samples.
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Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used and highly sensitive method for the analysis of TOCP.

Sample Preparation (General Steps):

Extraction: The sample is extracted with a suitable organic solvent, such as acetonitrile or

diethyl ether.[3]

Clean-up: The extract may require a clean-up step to remove interfering substances. This

can be achieved using solid-phase extraction (SPE).

Concentration: The cleaned extract is concentrated to a smaller volume before injection into

the GC-MS system.

GC-MS Parameters (Illustrative):

Gas Chromatograph (GC):

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent).

Carrier Gas: Helium at a constant flow rate.

Inlet: Split/splitless injector.

Temperature Program: An appropriate temperature program is used to separate TOCP

from other components in the sample.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI).

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity,

monitoring characteristic ions of TOCP.

Thin-Layer Chromatography (TLC)
TLC can be used as a screening method for the detection of TOCP.
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Protocol:

Stationary Phase: Silica gel plates.

Mobile Phase: A mixture of non-polar and polar solvents, such as isooctane and ethyl

acetate.[3]

Visualization: The spots can be visualized by spraying with a suitable reagent, such as 2,6-

dichloroquinone chloroimide, followed by heating.[3]

Neurotoxicity of Tri-o-cresyl Phosphate
The primary toxic effect of tri-o-cresyl phosphate is organophosphate-induced delayed

neuropathy (OPIDN), a debilitating neurological disorder characterized by a delayed onset of

paralysis.

Mechanism of Neurotoxicity
The neurotoxicity of TOCP is initiated by its metabolic activation in the liver by cytochrome

P450 enzymes. This process generates a highly reactive cyclic metabolite, cresyl saligenin

phosphate. This metabolite is the key player in the subsequent toxic cascade.

The primary molecular target of cresyl saligenin phosphate is Neuropathy Target Esterase

(NTE), an enzyme located in the endoplasmic reticulum of neurons. The inhibition of NTE is a

critical initiating event in OPIDN. The subsequent "aging" of the inhibited NTE, which involves

the cleavage of one of the cresyl groups, is thought to be the irreversible step that commits the

neuron to degeneration.

Following the irreversible inhibition of NTE, a complex cascade of downstream events is

triggered, leading to axonal degeneration. These events include:

Disruption of Calcium Homeostasis: Alterations in intracellular calcium levels.

Mitochondrial Dysfunction: Impairment of mitochondrial function, leading to energy deficits.

Cytoskeletal Abnormalities: Disorganization of neurofilaments and microtubules, which are

essential for axonal structure and transport.
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Activation of Proteases: Increased activity of calcium-activated proteases, which can

degrade cellular components.

These pathological changes ultimately result in the "dying-back" axonopathy characteristic of

OPIDN, where the distal parts of the longest and largest diameter axons are the first to

degenerate.
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Caption: TOCP Neurotoxicity Signaling Pathway.

This guide provides a foundational understanding of the key technical aspects of tri-o-cresyl

phosphate. For researchers and professionals working with this compound, a thorough

understanding of its properties and toxicological profile is essential for safe handling and for

advancing research in neurotoxicology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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